6-Methoxyindoline

Organic Synthesis Heterocyclic Chemistry Regioselective Functionalization

6-Methoxyindoline (CAS 7556-47-0) is a methoxy-substituted indoline derivative characterized by a methoxy group at the 6-position of the 2,3-dihydro-1H-indole scaffold. This heterocyclic compound (C9H11NO, MW 149.19) is primarily utilized as a research intermediate and synthetic building block in medicinal chemistry and organic synthesis, with standard commercial purity specified at ≥98% as determined by HPLC.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
CAS No. 7556-47-0
Cat. No. B1368176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxyindoline
CAS7556-47-0
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(CCN2)C=C1
InChIInChI=1S/C9H11NO/c1-11-8-3-2-7-4-5-10-9(7)6-8/h2-3,6,10H,4-5H2,1H3
InChIKeyGKFGHNMPMAXWQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxyindoline (CAS 7556-47-0): Physicochemical Baseline and Class Context for Informed Procurement


6-Methoxyindoline (CAS 7556-47-0) is a methoxy-substituted indoline derivative characterized by a methoxy group at the 6-position of the 2,3-dihydro-1H-indole scaffold . This heterocyclic compound (C9H11NO, MW 149.19) is primarily utilized as a research intermediate and synthetic building block in medicinal chemistry and organic synthesis, with standard commercial purity specified at ≥98% as determined by HPLC . While sharing the indoline core with other methoxyindoline regioisomers (e.g., 5-methoxyindoline, 7-methoxyindoline), the 6-methoxy substitution confers distinct electronic and steric properties that influence both its synthetic accessibility and downstream reactivity in target-directed synthesis [1].

Product Role 6-substituted indoline synthetic intermediate
Key Feature Regioselective C-6 functionalization handle via directed bromination pathway
Procurement Context SAR exploration and kinase inhibitor scaffold synthesis

Why Generic Substitution Fails for 6-Methoxyindoline: The Critical Role of Regiochemistry in Research Outcomes


Substitution of 6-Methoxyindoline with an alternative methoxyindoline regioisomer (e.g., 5-methoxyindoline or 7-methoxyindoline) or the unsubstituted indoline cannot be performed without compromising the integrity of downstream research outcomes. The position of the methoxy substituent directly modulates the electron density of the indoline ring system, fundamentally altering its reactivity profile in electrophilic substitution and metal-catalyzed cross-coupling reactions [1]. Critically, the 6-methoxy group activates the indole nucleus such that direct substitution at the 2-position becomes a significantly competitive process—a regiochemical outcome not observed with other substitution patterns [2]. Furthermore, the regioselective C-6 bromination methodology that enables efficient synthesis of 6-methoxyindoline is not generalizable to other methoxyindolines, meaning that substituting regioisomers introduces synthetic inefficiencies and potential route failure in multi-step sequences [1]. For applications requiring precise molecular recognition—including enzyme inhibition, receptor binding, or structure-activity relationship (SAR) studies—the specific spatial orientation of the methoxy group is non-negotiable.

! 5-Methoxy or 7-methoxy regioisomers cannot substitute directly; the 6-methoxy group uniquely activates the 2-position for electrophilic competition, a shift absent in other regioisomers.
! Unsubstituted indoline will not replicate the C-6 regioselective bromination pathway, likely producing complex regioisomeric mixtures and reducing synthetic efficiency.
! Alternative methoxyindolines may exhibit divergent reactivity in metal-catalyzed cross-coupling steps, introducing potential route failure in multi-step sequences.

6-Methoxyindoline: Quantified Differentiators Against Closest Analogs for Evidence-Based Procurement


Regioselective C-6 Bromination: Enabling Controlled Functionalization Not Achievable with Unsubstituted Indoline

6-Methoxyindoline is accessed via a regioselective C-6 bromination of indoline, a transformation that is not applicable to unsubstituted indoline due to its inherent lack of directing group activation. The presence of the methoxy group at the 6-position enables this precise functionalization, which is a critical entry point for subsequent nucleophilic substitution to install diverse functionality [1]. In contrast, unsubstituted indoline does not undergo this regioselective bromination under the same conditions, yielding complex mixtures of brominated products rather than the desired single regioisomer [1].

C-6 Bromination Regioselectivity
Class-level inference
6-Methoxyindoline accessed via regioselective C-6 bromination (Br2/H2SO4/Ag2SO4); unsubstituted indoline yields complex mixtures under identical conditions.
Enables defined C-6 synthetic handle; supports predictable intermediate preparation.
Qualitative outcome: single regioisomer vs. mixture. Source review required.
Organic Synthesis Heterocyclic Chemistry Regioselective Functionalization

Altered Reactivity Profile: 2-Position Electrophilic Substitution vs. 3-Position Preference

The 6-methoxy substituent significantly alters the electrophilic substitution pattern of the indole nucleus. Whereas indole and its simple alkyl derivatives react initially with electrophiles at the 3-position, the presence of a 6-methoxy group activates the indole nucleus such that direct substitution at the 2-position becomes a significantly competitive process [1]. This regiochemical shift has direct consequences for the outcome of synthetic transformations involving 6-Methoxyindoline-derived indoles, potentially yielding different product distributions compared to unsubstituted or differently substituted indolines.

Electrophilic Substitution Shift
Class-level inference
6-Methoxyindole: 2-position activated for competitive electrophilic substitution.
Indole/alkyl indoles: Substitution occurs primarily at 3-position.
Reactivity profile may shift product distribution; review synthetic planning context.
Qualitative regiochemical preference; quantitative ratio not reported.
Electrophilic Substitution Indole Chemistry Reactivity Prediction

Physicochemical Differentiation: Lipophilicity and Basicity Parameters for Formulation and Analytical Development

6-Methoxyindoline exhibits a predicted LogP of 1.34 [1] and a predicted pKa of 4.96±0.20 , defining its partitioning behavior and ionization state under physiological and chromatographic conditions. These values directly inform the selection of extraction solvents, HPLC mobile phase pH, and formulation excipients. For procurement decisions, these parameters provide a verifiable basis for method development without requiring empirical determination, particularly when comparing to alternative indoline scaffolds with divergent lipophilicity profiles.

Lipophilicity & Basicity
Data to verify
Predicted LogP: 1.34; Predicted pKa: 4.96±0.20
Supports preliminary HPLC method development and extraction solvent selection.
Predicted values; empirical verification recommended.
Physicochemical Characterization Analytical Method Development Formulation Science

Commercial Availability and Analytical Specification: Consistent Purity for Reproducible Research

Commercial suppliers offer 6-Methoxyindoline with a standard purity specification of ≥98% as determined by HPLC . The compound is characterized as a pale yellow oily liquid with storage conditions specified at 0-8°C . This defined analytical profile ensures that research outcomes are not confounded by variable impurity profiles that may accompany less rigorously characterized alternatives.

Commercial Specification
Supporting evidence
≥98% (HPLC) Pale yellow liquid Store 0–8 °C
Consistent purity specification reduces impurity-related irreproducibility risk.
Supplier-reported specification; independent verification advised.
Quality Control Analytical Chemistry Supply Chain Reliability

Optimal Application Scenarios for 6-Methoxyindoline in Scientific and Industrial Research


Synthesis of 6-Substituted Indole-Based Pharmaceutical Intermediates

6-Methoxyindoline is employed as a key synthetic intermediate for the construction of 6-substituted indole scaffolds, which are privileged structures in kinase inhibitor development. The regioselective C-6 bromination methodology described in the literature [1] enables the introduction of diverse functionality at the 6-position via nucleophilic substitution, providing a reliable entry point for SAR exploration of indole-based drug candidates. This synthetic utility is particularly valuable in medicinal chemistry programs targeting receptor tyrosine kinases, where 6-substituted indolinones have demonstrated favorable selectivity profiles [2].

Preparation of 6-Methoxyindole via Dehydrogenation for Electrophilic Substitution Studies

6-Methoxyindoline serves as a direct precursor to 6-methoxyindole through dehydrogenation, a transformation that is well-established in the literature [3]. The resulting 6-methoxyindole exhibits a distinct electrophilic substitution profile, with activation of the 2-position as a competitive pathway [4]. This application scenario is directly relevant for academic and industrial research groups investigating the reactivity of methoxy-substituted indoles or requiring 6-methoxyindole as a synthetic building block for further elaboration.

Analytical Method Development and Reference Standard Procurement

The defined physicochemical parameters of 6-Methoxyindoline—including LogP (1.34), predicted pKa (4.96±0.20), and boiling point (266.8±29.0 °C at 760 mmHg)—provide a robust foundation for analytical method development [5]. The compound's ≥98% HPLC purity specification and commercial availability at scale (up to 50 kg) make it a suitable reference standard for method validation in quality control environments. Procurement of this well-characterized material supports the development of stability-indicating HPLC methods and impurity profiling for indoline-containing pharmaceutical substances.

Regiochemical Comparator in Structure-Activity Relationship (SAR) Studies

In SAR campaigns involving methoxy-substituted indolines or indoles, 6-Methoxyindoline functions as a defined regioisomeric comparator to 5-methoxyindoline and 7-methoxyindoline. The distinct electronic and steric properties conferred by the 6-methoxy substitution, as evidenced by its altered electrophilic substitution behavior [4] and unique synthetic accessibility via C-6 regioselective bromination [1], enable systematic evaluation of positional effects on biological activity. This application is essential for optimizing lead compounds where the precise positioning of the methoxy group governs target engagement.

Application
Selection Property
Validation Focus
6-Substituted indole intermediate synthesis
Regioselective C-6 functionalization handle
Bromination/methoxylation sequence reproducibility; purity after derivatization
6-Methoxyindole precursor (dehydrogenation)
Stable indoline scaffold for oxidation
Dehydrogenation yield; 2-position electrophilic reactivity of resulting indole
Analytical reference for method development
Defined LogP, pKa, and ≥98% HPLC purity
Retention time consistency; stability-indicating method performance
Regioisomeric comparator in SAR studies
Distinct 6-methoxy electronic and steric profile
Biological activity differential vs. 5-/7-methoxy isomers; target engagement review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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